Magnesium ammonium phosphate hexahydrate (CAS 13478-16-5), commonly known as struvite, is a highly stable, biogenic inorganic orthophosphate characterized by its exceptionally low aqueous solubility (approximately 0.2 g/L) and distinct thermal decomposition profile [1]. In industrial and research procurement, it is primarily sourced as a high-efficiency, slow-release fertilizer, a foundational matrix material for rapid-setting magnesium phosphate cements (MPCs), and a high-purity precursor for synthesizing mesoporous magnesium phosphates[2]. Unlike highly soluble ammonium phosphates, this hexahydrate form provides a controlled release of equimolar magnesium, nitrogen, and phosphorus, making it a critical material for applications requiring sustained chemical activity without premature leaching or acute cytotoxicity.
Substituting magnesium ammonium phosphate hexahydrate with conventional, highly soluble alternatives like diammonium phosphate (DAP) or monoammonium phosphate (MAP) fundamentally compromises both process control and end-product performance [1]. In agricultural formulations, DAP dissolves rapidly, leading to immediate nutrient runoff and potential root burn, whereas the hexahydrate's low solubility product ensures a steady, microbially mediated nutrient release. In materials science, substituting with anhydrous magnesium phosphate or amorphous calcium phosphate fails to replicate the hexahydrate’s specific pseudomorphic thermal decomposition pathway; heating the hexahydrate to 250°C triggers a controlled loss of water and ammonia (~51% mass loss) that uniquely templates high-surface-area mesoporous structures impossible to achieve with non-hydrated or generic phosphate salts [2].
Pot studies comparing the slow-release capabilities of magnesium ammonium phosphate hexahydrate against conventional diammonium phosphate (DAP) demonstrate superior long-term phosphorus utilization. When applied on a unit-for-unit phosphorus basis, the hexahydrate achieves a 117% relative efficiency in dry matter yield and a 178% equivalency in residual soil Bray P compared to DAP[1].
| Evidence Dimension | Relative phosphorus efficiency (dry matter yield and residual soil P) |
| Target Compound Data | 117% relative yield efficiency; 178% residual Bray P equivalency |
| Comparator Or Baseline | Diammonium phosphate (DAP) (Baseline = 100%) |
| Quantified Difference | +17% in yield efficiency; +78% in residual soil phosphorus retention |
| Conditions | Unit-for-unit phosphorus application in controlled greenhouse pot studies |
Provides the quantitative justification for procuring this compound over cheaper DAP in high-value agricultural applications where minimizing nutrient runoff and maximizing long-term uptake are critical.
As the primary hydration product in magnesium phosphate cements, magnesium ammonium phosphate hexahydrate provides exceptional early-stage mechanical stability. Formulations relying on this hexahydrate matrix achieve unconfined compressive strengths exceeding 30-40 MPa within 24 hours, alongside an exceptionally low initial porosity of 5-7% [1]. This significantly outperforms conventional calcium phosphate cements (CPCs), which typically exhibit early compressive strengths of only 2-15 MPa under similar aqueous setting conditions[2].
| Evidence Dimension | 24-hour compressive strength and initial porosity |
| Target Compound Data | 30-40+ MPa compressive strength; 5-7% initial porosity |
| Comparator Or Baseline | Calcium phosphate cements (CPCs) (~2-15 MPa early strength; >20% porosity) |
| Quantified Difference | 2x to 15x higher early compressive strength; significantly lower initial porosity |
| Conditions | Aqueous cement paste setting at room/physiological temperatures within 24 hours |
Crucial for biomedical and structural engineering procurement where rapid load-bearing capacity and immediate structural patching are required.
Magnesium ammonium phosphate hexahydrate exhibits a highly specific thermal decomposition profile that makes it an ideal precursor for advanced materials. When heated between 70°C and 250°C, the compound undergoes a pseudomorphic transformation, releasing structurally bound water and ammonia (totaling ~51% mass loss) to form an amorphous magnesium phosphate[1]. This controlled decomposition retains the original 3D morphology of the primary crystal, yielding a highly porous nanostructure without the need for expensive organic templates.
| Evidence Dimension | Thermal mass loss and mesoporous structure formation |
| Target Compound Data | ~51% mass loss at 250°C yielding template-free mesoporous amorphous phase |
| Comparator Or Baseline | Direct synthesis of amorphous magnesium phosphate (requires exogenous templating agents) |
| Quantified Difference | Eliminates the need for organic templates while preserving 3D macroscopic crystal morphology |
| Conditions | Controlled thermal decomposition in air at 70–250°C |
Allows materials scientists to procure a single, stable precursor to manufacture high-surface-area catalysts and drug delivery matrices via simple low-temperature calcination.
The utility of this compound in both fertilizer and wastewater recovery applications is dictated by its extremely low aqueous solubility. Analytical testing establishes a solubility of approximately 0.2 g/L and a solubility product (Ksp) ranging from 5.21 × 10⁻¹⁵ to 3.89 × 10⁻¹⁰ depending on pH and ionic strength [1]. In stark contrast, mainstream substitutes like monoammonium phosphate (MAP) and DAP are highly soluble (>500 g/L), making them unsuitable for stable precipitation recovery or controlled-release applications.
| Evidence Dimension | Aqueous solubility at standard temperature |
| Target Compound Data | ~0.2 g/L (Ksp ~ 5.21 × 10⁻¹⁵) |
| Comparator Or Baseline | Diammonium phosphate (DAP) (>500 g/L) |
| Quantified Difference | >2500-fold reduction in aqueous solubility |
| Conditions | Distilled water and standard wastewater matrices at 20°C, pH 7.0–9.6 |
Ensures the compound can be reliably precipitated from effluents for nutrient recovery and will not prematurely dissolve when used as a slow-release soil amendment.
Due to its 117% relative yield efficiency and 178% residual soil phosphorus retention compared to DAP, magnesium ammonium phosphate hexahydrate is the optimal choice for high-value horticultural and agricultural applications. It provides a steady, microbially mediated release of N, P, and Mg without the risk of root burn or rapid environmental leaching [1].
Leveraging its ability to form a dense matrix with 5-7% initial porosity and >30 MPa compressive strength within 24 hours, this compound is procured as the primary structural phase for magnesium phosphate cements (MPCs). It is ideal for rapid concrete repair and the development of load-bearing, degradable orthopedic biomaterials [2].
Materials science laboratories procure this hexahydrate as a self-templating thermal precursor. By subjecting the compound to controlled calcination at 250°C, researchers can exploit its ~51% mass loss (water and ammonia release) to generate high-surface-area, amorphous mesoporous magnesium phosphates for use in catalysis and targeted drug delivery [3].